2-nitro-9,10-phenanthrenedione 10-oxime
CAS No.:
Cat. No.: VC8916476
Molecular Formula: C14H8N2O4
Molecular Weight: 268.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H8N2O4 |
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Molecular Weight | 268.22 g/mol |
IUPAC Name | 2-nitro-10-nitrosophenanthren-9-ol |
Standard InChI | InChI=1S/C14H8N2O4/c17-14-11-4-2-1-3-9(11)10-6-5-8(16(19)20)7-12(10)13(14)15-18/h1-7,17H |
Standard InChI Key | PYNQNNPLHPFXEA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=C2O)N=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a phenanthrene skeleton fused with two ketone groups at positions 9 and 10. The 10-ketone is converted to an oxime (C=N-OH), while the nitro group (-NO₂) occupies position 2. This arrangement creates a conjugated system that influences its electronic absorption and redox behavior. The molecular formula is C₁₄H₈N₂O₄, with a molecular weight of 292.23 g/mol .
Nomenclature and Synonyms
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IUPAC Name: (10E)-10-(hydroxyimino)-2-nitrophenanthrene-9-one
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Alternative Designations:
Synthesis and Reaction Pathways
Precursor Preparation
The synthesis typically begins with 9,10-phenanthrenequinone (CAS 84-11-7), which undergoes nitration to introduce the nitro group. A common nitration protocol involves:
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Nitrating Agent: Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄)
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Conditions: 0–5°C, 2–4 hours
Oximation Reaction
The 10-ketone is then converted to an oxime using hydroxylamine hydrochloride (NH₂OH·HCl):
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Reagents: NH₂OH·HCl, sodium acetate (NaOAc) in ethanol/water
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Conditions: Reflux at 80°C for 6–8 hours
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Mechanism: Nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration .
Representative Synthesis Table
Step | Reagents | Conditions | Yield |
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Nitration | HNO₃/H₂SO₄ | 0–5°C, 3h | 65% |
Oximation | NH₂OH·HCl/NaOAc | 80°C, 7h | 75% |
Physicochemical Properties
Thermal and Spectral Data
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Melting Point: 218–220°C (decomposition observed above 220°C)
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UV-Vis: λₘₐₐ = 320 nm (π→π* transition), 410 nm (n→π* transition)
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FTIR:
Solubility and Stability
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Solubility:
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DMSO: 25 mg/mL
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Ethanol: 8 mg/mL
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Water: <0.1 mg/mL
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Applications in Materials Science
Organic Electronics
The compound’s extended conjugation and electron-deficient structure make it suitable as an electron-transport material in organic light-emitting diodes (OLEDs). Devices incorporating this derivative show:
Photocatalysis
In photocatalytic hydrogen evolution, 2-nitro-9,10-phenanthrenedione 10-oxime demonstrates:
Environmental and Toxicological Considerations
Ecotoxicity
Biodegradation
Under aerobic conditions:
Recent Advances and Future Directions
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
Hybrid Materials Development
Incorporation into metal-organic frameworks (MOFs) enhances photocatalytic activity:
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